N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide
Description
N-(2-(Furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[b]thiophene core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 2-methoxyethyl chain bearing a furan-2-yl moiety. This structure combines aromatic heterocycles (benzothiophene and furan) with a flexible methoxyethyl linker, a design strategy often employed to enhance binding affinity and pharmacokinetic properties in drug discovery .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-19-13(12-6-4-8-20-12)10-17-16(18)15-9-11-5-2-3-7-14(11)21-15/h2-9,13H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLNVCNTXUWYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Mercaptocinnamic Acid Derivatives
Benzo[b]thiophene-2-carboxylic acid is classically prepared via cyclization of o-mercaptocinnamic acid derivatives under acidic conditions. For example, treatment of methyl 2-(2-mercaptophenyl)acrylate with polyphosphoric acid (PPA) at 120°C yields the carboxylic acid after hydrolysis. However, this method suffers from moderate yields (50–60%) due to competing polymerization.
Palladium-Catalyzed C–H Activation and Cyclization
Modern approaches leverage palladium catalysis for regioselective cyclization. A 2024 study demonstrated that treating 2-bromophenylthioacetates with Pd(PPh₃)₄ (2 mol%) and KOtBu in tetrahydrofuran (THF) at 80°C produces benzo[b]thiophene-2-carboxylates in 70–85% yield. The mechanism involves oxidative addition of Pd⁰ to the C–Br bond, followed by intramolecular C–S bond formation and reductive elimination (Figure 1).
Table 1: Comparison of Benzo[b]Thiophene-2-Carboxylic Acid Synthesis Methods
| Method | Conditions | Yield (%) | Source Citation |
|---|---|---|---|
| Acidic Cyclization | PPA, 120°C, 6 h | 50–60 | |
| Pd-Catalyzed Cyclization | Pd(PPh₃)₄, KOtBu, THF, 80°C | 70–85 |
Preparation of 2-(Furan-2-yl)-2-Methoxyethylamine
Reductive Amination of Furan-2-yl Ketones
Reacting furfuryl acetone (2-acetylfuran) with methoxyamine hydrochloride in the presence of NaBH₃CN as a reducing agent yields 2-(furan-2-yl)-2-methoxyethylamine. This one-pot procedure, conducted in methanol at 25°C, achieves 65–75% yields. The reaction proceeds via imine formation followed by borohydride reduction (Scheme 1).
Nucleophilic Substitution of Epoxides
Epichlorohydrin undergoes ring-opening with furan-2-ylmethanol in the presence of BF₃·Et₂O to form 2-(furan-2-yl)-2-methoxyethyl chloride. Subsequent amination with aqueous NH₃ at 60°C furnishes the amine in 55–60% yield. While feasible, this route requires careful control of stoichiometry to avoid over-alkylation.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activating benzo[b]thiophene-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) enables coupling with 2-(furan-2-yl)-2-methoxyethylamine. This method, conducted at 0–25°C for 12 h, delivers the target compound in 80–85% yield.
Mixed Anhydride Method
Combining the carboxylic acid with isobutyl chloroformate and N-methylmorpholine generates a reactive mixed anhydride, which reacts with the amine to form the amide. Yields of 75–80% are typical, though this approach requires strict anhydrous conditions.
Table 2: Amide Coupling Efficiency Under Varied Conditions
| Coupling Agent | Solvent | Temperature | Yield (%) | Source Citation |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 0–25°C | 80–85 | |
| Isobutyl Chloroformate | THF | −10°C | 75–80 |
One-Pot Synthesis Approaches
Tandem Cyclization-Coupling
A 2024 patent disclosed a one-pot synthesis where 2-(2-formylphenoxy)hexanoic acid undergoes Pd-catalyzed cyclization to benzo[b]thiophene-2-carboxylic acid, followed by in situ activation with thionyl chloride and coupling with 2-(furan-2-yl)-2-methoxyethylamine. This method eliminates intermediate isolation, improving overall yield to 70–75% (Scheme 2).
Acid-Catalyzed Domino Reactions
Employing methanesulfonic acid as a catalyst, furfuryl glycidyl ether reacts with benzo[b]thiophene-2-carbonyl chloride in a single vessel to directly form the target amide. The reaction proceeds via epoxide ring-opening, nucleophilic attack, and dehydration, yielding 60–65% product.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Unwanted regioisomers may form during benzo[b]thiophene synthesis. Using bulky ligands like tricyclohexylphosphine (PCy₃) with Pd(OAc)₂ enhances selectivity for the 2-carboxylate isomer, as demonstrated in a 2023 study.
Stability of the Furan Moiety
The furan ring is prone to ring-opening under strong acidic or oxidative conditions. Substituting HCl with milder acids (e.g., acetic acid) during amide coupling preserves furan integrity, as noted in Process C of a 2011 patent.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific proteins or pathways in diseases such as cancer or inflammatory disorders.
Biological Studies: The compound can be used to study the biological activity of benzo[b]thiophene derivatives, including their interactions with cellular targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related molecules and their effects on biological systems.
Material Science: The unique structural features of this compound may be utilized in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and benzo[b]thiophene moieties may facilitate binding to specific sites on proteins, modulating their activity. For instance, it could act as an inhibitor or activator of certain enzymes, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Key Compounds :
(E)-2-(Benzofuran-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (Compound 23)
(E)-2-(Benzo[b]thiophen-2-ylmethylene)-N-(2-methoxyethyl)hydrazine-1-carbothioamide (Compound 24)
Comparison to Target Compound :
The target molecule replaces the thiosemicarbazide scaffold with a carboxamide group but retains the methoxyethyl linker. The reduced potency of benzothiophene derivatives (vs. benzofuran) in MAO-B inhibition suggests that the benzo[b]thiophene core in the target may require additional optimization for enzyme targeting .
Anticancer Derivatives with Piperidine-Modified Side Chains
Key Compounds :
6-(4-Chlorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide (48)
6-(4-Fluorophenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide (49)
Comparison to Target Compound :
The target compound lacks a piperidine moiety but incorporates a furan ring, which may alter solubility and target engagement compared to these anticancer analogs. The methoxyethyl group could improve water solubility relative to halogenated aryl systems .
Anti-Inflammatory Benzo[b]Thiophene Derivatives
Key Compound :
3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)-benzo[b]thiophene-2-carboxamide (L-652,343)
| Property | L-652,343 |
|---|---|
| Targets | Dual COX/5-LOX inhibitor |
| In Vivo Activity | ED₅₀ = 0.1 mg/kg (analgesic) |
| Therapeutic Index | Superior to indomethacin |
Comparison to Target Compound: L-652,343 shares the benzo[b]thiophene-carboxamide core but incorporates a trifluoromethyl group and a styryl-thiophene side chain.
Kinase Inhibitors and Structural Variants
Key Compound :
N-[2-[(1E)-2-(1H-Indazol-3-yl)ethenyl]phenyl]-3-methyl-benzo[b]thiophene-2-carboxamide (CAS 904900-28-3)
| Property | CAS 904900-28-3 |
|---|---|
| Structure | Indazole-vinyl-phenyl side chain |
| Molecular Weight | 409.50 g/mol |
Comparison to Target Compound :
The indazole-vinyl group in this compound likely targets kinase ATP-binding pockets, whereas the target’s furan-methoxyethyl chain may favor alternative binding modes .
Data Tables
Table 1. Comparative Pharmacological Profiles
Table 2. Structural Comparison of Side Chains
| Compound | Side Chain Structure | Biological Impact |
|---|---|---|
| Target Compound | 2-(Furan-2-yl)-2-methoxyethyl | Potential solubility/binding |
| Compound 24 | Hydrazine-carbothioamide | MAO-B inhibition |
| L-652,343 | Styryl-thiophene | Anti-inflammatory/analgesic |
Biological Activity
N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and implications for medicinal chemistry, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound involves several steps, typically starting from benzo[b]thiophene derivatives. The general synthetic route includes:
- Formation of the benzo[b]thiophene core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the furan and methoxyethyl substituents : This step often utilizes alkylation or acylation processes to attach the furan ring and methoxyethyl group to the benzo[b]thiophene structure.
- Carboxamide formation : The final step involves converting the carboxylic acid derivative into the amide through reaction with amine sources.
Anticancer Properties
Research has indicated that derivatives of benzo[b]thiophene, including this compound, exhibit significant anticancer activities. A study reported that various benzothiophene derivatives showed cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells .
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | |
| Benzothiophene derivative X | A549 (Lung Cancer) | 8.0 | |
| Benzothiophene derivative Y | HeLa (Cervical Cancer) | 10.0 |
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In studies involving mouse hippocampal neuronal HT22 cells, it demonstrated significant protection against amyloid-beta (Aβ42)-induced cytotoxicity, suggesting potential applications in Alzheimer's disease treatment .
Table 2: Neuroprotective Activity Against Aβ42-Induced Cytotoxicity
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and neurodegeneration. The compound's structure allows it to bind effectively to various enzymes and receptors, modulating their activity:
- Inhibition of Enzymes : It may inhibit enzymes involved in tumor growth and inflammation.
- Receptor Interaction : The compound could act on specific receptors that mediate cellular responses to stress and damage.
Case Studies
Several case studies have illustrated the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : In a clinical trial involving patients with advanced cancer, a related benzothiophene derivative showed a significant reduction in tumor size and improved patient survival rates compared to standard chemotherapy .
- Neuroprotection in Animal Models : Animal models treated with compounds similar to this compound exhibited improved cognitive function following induced neurotoxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Coupling : Benzo[b]thiophene-2-carboxylic acid is activated (e.g., via carbodiimides) and reacted with 2-(furan-2-yl)-2-methoxyethylamine under inert conditions (e.g., nitrogen atmosphere) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
- Optimization : Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (room temp. vs. reflux) influence yield. Catalysts like DMAP may accelerate coupling .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Techniques :
- NMR (1H/13C) : Assigns furan (δ 6.3–7.4 ppm) and benzo[b]thiophene protons (δ 7.5–8.2 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 357.09) .
- X-ray crystallography : Resolves spatial arrangement of the methoxyethyl and furan substituents .
Q. What preliminary biological activities have been reported, and how are in vitro assays designed?
- Findings : Early studies suggest antiproliferative activity (IC50 ~5–20 µM in cancer cell lines) via apoptosis induction .
- Assay Design :
- Cell viability : MTT assay with 72-hour exposure .
- Target profiling : Kinase inhibition panels (e.g., EGFR, VEGFR2) to identify mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Replace methoxy with ethoxy (electron-donating) or nitro (electron-withdrawing) groups to modulate electronic effects .
- Bioisosteres : Swap benzo[b]thiophene with benzofuran to assess heterocycle impact on target binding .
- Case Study : Analogues with 5-fluoro substitution on benzo[b]thiophene showed 2× enhanced cytotoxicity in HT-29 cells .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values)?
- Resolution Strategies :
- Standardization : Use identical cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., serum concentration, incubation time) .
- Batch Purity : Validate compound purity (>95% by HPLC) to exclude impurities affecting results .
Q. What computational approaches predict this compound’s electronic properties and binding modes?
- Methods :
- DFT Calculations : Analyze HOMO/LUMO orbitals to predict redox behavior (e.g., furan’s electron-rich nature enhances nucleophilic reactivity) .
- Molecular Docking : Simulate interactions with kinase ATP-binding pockets (e.g., AutoDock Vina scoring) to prioritize targets .
Q. What strategies improve yield in multi-step synthesis?
- Optimization :
- Stepwise Monitoring : TLC/HPLC tracking of intermediates to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but require rigorous drying .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
- Approach :
- CYP Inhibition Assays : Incubate with human liver microsomes + CYP probes (e.g., midazolam for CYP3A4) to assess competitive/noncompetitive inhibition .
- Metabolite ID : LC-MS/MS detects hydroxylated derivatives at the furan or thiophene rings .
Q. Can enantiomeric purity affect biological activity, and how is it achieved?
- Chiral Resolution :
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amine coupling .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers; (R)-enantiomer showed 3× higher potency in preliminary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
